tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate

JAK2 pseudokinase domain allosteric inhibition binding affinity

tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (CAS 939681-36-4, also known as G5-7 or N-Boc-EF24) is a synthetic N-Boc-protected bis(arylidene)piperidin-4-one belonging to the monoketone curcuminoid analog class. This compound acts as an orally bioavailable, allosteric inhibitor of Janus kinase 2 (JAK2) that selectively blocks JAK2-mediated phosphorylation of EGFR at Tyr1068 and STAT3 without directly inhibiting EGFR kinase activity.

Molecular Formula C24H23F2NO3
Molecular Weight 411.4 g/mol
Cat. No. B12302458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
Molecular FormulaC24H23F2NO3
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1
InChIInChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13-
InChIKeyMCSPIRBNMDODQP-BKHHGCLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (CAS 939681-36-4) for JAK2-STAT3 Allosteric Research


tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (CAS 939681-36-4, also known as G5-7 or N-Boc-EF24) is a synthetic N-Boc-protected bis(arylidene)piperidin-4-one belonging to the monoketone curcuminoid analog class [1]. This compound acts as an orally bioavailable, allosteric inhibitor of Janus kinase 2 (JAK2) that selectively blocks JAK2-mediated phosphorylation of EGFR at Tyr1068 and STAT3 without directly inhibiting EGFR kinase activity [1][2]. Unlike its parent scaffold EF24, which primarily targets the NF-κB pathway, introduction of the N-tert-butoxycarbonyl (Boc) protecting group redirects the mechanism of action toward allosteric JAK2 modulation, while simultaneously altering anticancer potency profiles in cellular assays [3][4].

Why Generic Substitution Fails: Allosteric JAK2 Inhibition vs. ATP-Competitive or NF-κB-Based Curcuminoid Alternatives


In-class compounds within the bis(arylidene)piperidin-4-one family cannot be freely interchanged with tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate, because the N-Boc protecting group fundamentally alters both the mechanism of action and cellular selectivity profile relative to the non-Boc parent EF24. Structural data confirm that the N-Boc group introduces conformational duality (two distinct rotameric states separated by a ~15.6 kcal/mol rotational barrier), leading to a loss of NF-κB pathway activity while enabling allosteric JAK2 binding via the FERM domain—a mechanism absent in ATP-competitive JAK2 inhibitors such as ruxolitinib (IC50 2.8 nM on JAK2 kinase domain) or lestaurtinib (IC50 ~1 nM on JAK2 kinase domain) [1][2]. Furthermore, downstream signaling selectivity differs markedly: G5-7 blocks EGFR Tyr1068 phosphorylation (JAK2-mediated) without affecting Tyr1045 autophosphorylation, whereas EGFR-targeted inhibitors such as erlotinib abolish both sites non-selectively [1][3]. These mechanistic distinctions directly impact which cellular contexts and PTEN-status-dependent models will respond, making generic substitution scientifically invalid without confirming the specific Boc-dependent allosteric binding-to-phenotype relationship [2].

Product-Specific Quantitative Evidence Guide for tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (G5-7)


Allosteric JAK2 Binding Affinity (Kd) vs. ATP-Competitive JAK2 Inhibitors

G5-7 (tert-butyl ester analog) binds to the JAK2 JH2 pseudokinase domain with a Kd of 96 nM for wild-type and 106 nM for the V617F mutant, as measured by competitive fluorescence polarization assay [1]. This binding occurs at the FERM domain, not the ATP-binding catalytic site, distinguishing it from ATP-competitive JAK2 inhibitors such as ruxolitinib (JAK2 IC50 = 2.8 nM, ATP-competitive) and lestaurtinib (JAK2 IC50 ≈ 1 nM, ATP-competitive) [1][2]. Importantly, G5-7 does not inhibit the kinase domains of any tested kinases at concentrations up to 10 μM, confirming its allosteric rather than catalytic-site mechanism [2].

JAK2 pseudokinase domain allosteric inhibition binding affinity selectivity

PTEN-Status-Dependent Differential Antiproliferative Potency in Glioblastoma Cells

G5-7 exhibits markedly stronger antiproliferative activity against PTEN-deficient glioblastoma cells harboring constitutively active EGFRvIII compared with PTEN-reconstituted isogenic lines. In U87MG isogenic cell line panels, the IC50 for G5-7 on U87MG/EGFR and U87MG/EGFRvIII cells was 0.75 μM and 1 μM, respectively, whereas the IC50 on U87MG/PTEN cells was approximately 4 μM—representing a 4- to 5.3-fold selectivity window [1]. Additionally, G5-7 inhibited patient-derived GBM neurosphere cultures (N08-30 and N09-24) with an IC50 of approximately 5 μM, while showing no growth inhibition in non-neoplastic human neural progenitor neurospheres (NHNP) within the tested dose range [1]. In contrast, the non-Boc compound EF24 operates primarily through NF-κB inhibition and does not exhibit this PTEN-status-dependent selectivity [2].

glioblastoma PTEN deficiency EGFRvIII antiproliferative selectivity

Boc-Dependent Mechanism of Action Divergence: JAK2-STAT3 vs. NF-κB Pathway Targeting

Introduction of the N-Boc protecting group on the EF24 scaffold fundamentally redirects biological mechanism. EF24 (non-Boc, CAS 917813-75-3) has been demonstrated to inhibit the NF-κB signaling pathway but not the JAK-STAT pathway in DU145 prostate cancer and B16 melanoma cells [1]. In contrast, the N-Boc analog (the tert-butyl carbamate derivative) acts as a JAK2 allosteric inhibitor that selectively blocks JAK2-mediated phosphorylation of EGFR Tyr1068 and STAT3 [2]. Direct structure-activity evidence from the N-Boc EF24 analog series shows that compound 1j (the 2-fluoro N-Boc analog directly corresponding to tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate) was inactive in NCI anticancer screening despite a favorable computational docking score (−10.3 kcal/mol vs. tubulin, compared to −9.0 for EF24), confirming altered biological mechanism upon Boc protection [3]. This pathway switch from NF-κB (EF24) to JAK2-STAT3 (Boc-protected analog) means that procurement decisions must be guided by the specific signaling pathway under investigation.

mechanism of action Boc protection JAK2-STAT3 NF-κB pathway selectivity

Superior Antiproliferative Potency vs. Canonical EGFR and ATP-Competitive JAK2 Inhibitors in PTEN-Deficient GBM Cells

In head-to-head cellular proliferation assays using U87MG/EGFRvIII glioblastoma cells, G5-7 demonstrated stronger antiproliferative effects than either the EGFR inhibitor erlotinib (tested at 5 μM) or the multi-kinase JAK2 inhibitor lestaurtinib at lower doses [1]. Specifically, while erlotinib (5 μM) entirely antagonized EGFR phosphorylation, G5-7 exhibited superior growth inhibition in various U87MG cell contexts [1]. Lestaurtinib, despite inhibiting JAK2 with an IC50 of approximately 1 nM in biochemical assays, showed less potency than G5-7 in inhibiting phosphorylation of kinase-deficient EGFR in cellular assays [1]. The allosteric mechanism of G5-7 enables it to block JAK2-mediated EGFR transactivation without requiring direct EGFR kinase domain engagement, providing a functional advantage in PTEN-deficient settings where direct EGFR inhibitors show limited efficacy [1][2].

antiproliferative potency EGFR inhibitor comparison lestaurtinib erlotinib U87MG/EGFRvIII

In Vivo Oral Efficacy: Antiangiogenic Activity and Tumor Growth Suppression in GBM Xenografts

G5-7 is orally bioactive and demonstrates significant in vivo antitumor and antiangiogenic activity in glioblastoma xenograft models. Oral gavage administration of G5-7 at 10 and 50 mg/kg in 5- to 6-week-old female nude mice bearing glioblastoma xenografts resulted in decreased VEGF secretion and potent antiangiogenic effects . In both subcutaneous and intracranial GBM xenograft models, G5-7 decreased tumor growth compared with vehicle control and extended the lifespan of tumor-bearing mice after oral administration [1]. This in vivo efficacy distinguishes G5-7 from EF24, which, despite showing in vivo antitumor activity in prostate cancer xenografts, acts through a different mechanism (NF-κB inhibition) and has documented poor water solubility and low systemic bioavailability requiring formulation optimization [2].

in vivo efficacy oral bioavailability antiangiogenesis GBM xenograft VEGF

EGFR Phosphorylation Site Selectivity: Tyr1068 Blockade Without Tyr1045 Inhibition

G5-7 exhibits a distinctive EGFR phosphorylation site-selectivity profile: it significantly inhibits JAK2-mediated EGFR Tyr1068 phosphorylation while having no effect on EGFR Tyr1045 phosphorylation (the autophosphorylation site) [1]. JAK2 directly phosphorylates EGFR on Tyr1068 in the kinase domain, stimulating its activity independently of ligand-mediated autophosphorylation [1]. This site-selective inhibition distinguishes G5-7 from direct EGFR inhibitors such as erlotinib, which block both Tyr1068 and Tyr1045 phosphorylation non-selectively through ATP-competitive EGFR kinase domain binding [1]. This differential phosphorylation pattern provides a pharmacodynamic biomarker for confirming target engagement of the allosteric JAK2-EGFR axis in cellular experiments.

EGFR phosphorylation Tyr1068 Tyr1045 JAK2 transactivation site selectivity

Best Research and Industrial Application Scenarios for tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (G5-7)


Allosteric JAK2 Probe Development for Dissecting JAK2 Scaffolding vs. Kinase Functions

G5-7 binds the JAK2 FERM/pseudokinase domain (Kd = 96–106 nM) without engaging the ATP-binding catalytic site, enabling researchers to pharmacologically separate JAK2 scaffolding functions from its kinase activity [1][2]. Use this compound in parallel with ATP-competitive JAK2 inhibitors (e.g., ruxolitinib, lestaurtinib) to dissect kinase-dependent vs. kinase-independent JAK2 signaling in cytokine and growth factor receptor contexts. The lack of kinase domain inhibition up to 10 μM ensures clean allosteric pharmacology [2].

PTEN-Deficient Glioblastoma Therapeutic Modeling with Biomarker-Stratified Selection

Leverage the 4- to 5.3-fold selectivity window between PTEN-deficient EGFRvIII cells (IC50 = 0.75–1 μM) and PTEN-reconstituted cells (IC50 ≈ 4 μM) for stratified glioblastoma pharmacology studies [2]. Combine with EGFR Tyr1068 phosphorylation monitoring as a pharmacodynamic biomarker to confirm on-target JAK2-EGFR axis engagement [2]. The compound's oral bioavailability (10–50 mg/kg p.o. in mice) supports chronic dosing paradigms in intracranial GBM xenograft models where CNS penetration is required .

JAK2-STAT3 vs. NF-κB Pathway Selectivity Screening in Curcuminoid Analogs

Employ this N-Boc analog as the JAK2-STAT3 pathway-selective tool compound in parallel with the non-Boc parent EF24 (NF-κB-selective) to establish pathway-specific structure-activity relationships [3][4]. The demonstrated pathway switch from NF-κB to JAK2-STAT3 upon Boc protection provides a chemical biology framework for target deconvolution studies. Note that the Boc analog (compound 1j) is inactive in NCI broad-panel anticancer screening despite superior in silico tubulin binding (−10.3 kcal/mol), confirming the necessity of JAK2-dependent cellular contexts for activity [1].

Antiangiogenic Mechanism Studies via JAK2-VEGF Signaling Axis

G5-7 reduces VEGF secretion and endothelial cell migration while inducing apoptosis in glioblastoma xenografts, providing a unique tool for studying JAK2-dependent angiogenesis regulation independently of VEGFR kinase inhibition [2]. The dual activity profile—JAK2-STAT3 signaling suppression combined with antiangiogenic effects—enables investigation of the JAK2-VEGF paracrine signaling loop in tumor microenvironments. Combine with in vivo oral dosing regimens (10–50 mg/kg) for chronic angiogenesis studies .

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